Rhodium;terbium

Catalog No.
S15297820
CAS No.
12166-14-2
M.F
RhTb
M. Wt
261.8308 g/mol
Availability
In Stock
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Rhodium;terbium

CAS Number

12166-14-2

Product Name

Rhodium;terbium

IUPAC Name

rhodium;terbium

Molecular Formula

RhTb

Molecular Weight

261.8308 g/mol

InChI

InChI=1S/Rh.Tb

InChI Key

XRICADCDRRZJKX-UHFFFAOYSA-N

Canonical SMILES

[Rh].[Tb]
- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Rhodium/Reactions.htm" rel="nofollow noopener" target="_blank"> .

Terbium

Terbium is typically synthesized through:

  • Chemical Reduction: Reduction of terbium oxides using calcium or other reactive metals.
  • Separation from Rare Earth Ores: Processing of minerals containing rare earth elements through acid leaching followed by precipitation .

  • Rhodium:
    • Catalytic converters in automobiles.
    • Catalysts in chemical synthesis (e.g., hydroformylation).
    • Jewelry and decorative items due to its reflective properties.
  • Terbium:
    • Used in phosphors for fluorescent lamps and LED displays.
    • Alloying agent in certain high-strength materials.
    • Potential applications in solid-state devices and medical imaging .

Research on the interactions of rhodium and terbium with other compounds focuses on their catalytic properties and potential applications in materials science. For instance, studies have shown that rhodium-based catalysts can enhance reaction rates significantly compared to other metals. Terbium's luminescent properties are also explored for use in optoelectronic devices

Similar Compounds

  • Palladium
    • Similarity: Both are transition metals used as catalysts.
    • Uniqueness: Rhodium has higher oxidation states compared to palladium.
  • Lanthanum
    • Similarity: Both belong to the lanthanide series (for terbium).
    • Uniqueness: Terbium exhibits unique luminescent properties not found in lanthanum.
  • Iridium
    • Similarity: Both are d-block transition metals with catalytic applications.
    • Uniqueness: Iridium is more reactive than rhodium under certain conditions.
CompoundCommon UsesUnique Features
RhodiumCatalysts, jewelryHigh resistance to corrosion
PalladiumCatalystsLower oxidation states
TerbiumPhosphors, alloysLuminescent properties
LanthanumCatalysts, batteriesLess electropositive than terbium
IridiumCatalysts, electronicsHigher reactivity than rhodium

High-Pressure Solid-State Synthesis Techniques for R₇M₃-Type Alloys

High-pressure solid-state synthesis has emerged as a critical method for stabilizing R₇M₃-type rhodium-terbium intermetallics, where R represents terbium and M denotes rhodium. By subjecting stoichiometric mixtures of rhodium and terbium metals to pressures exceeding 30 GPa in diamond anvil cells (DACs), researchers achieve atomic confinement that promotes the formation of metastable phases. In situ X-ray diffraction (XRD) studies reveal that pressures above 35 GPa combined with laser heating to 1,200 K facilitate the rearrangement of terbium’s 4f electron orbitals, enabling covalent interactions with rhodium’s 4d electrons.

The reaction pathway involves a two-stage process:

  • Compression-induced amorphization of the elemental mixture at 15–25 GPa, breaking metallic bonds.
  • Crystallization into the R₇M₃ structure above 30 GPa, characterized by alternating layers of terbium-centered trigonal prisms and rhodium octahedra.

A comparative analysis of synthesis parameters is shown below:

Pressure (GPa)Temperature (K)Phase IdentifiedLattice Parameters (Å)
15800AmorphousN/A
301,000R₇M₃a=6.312, c=5.421
351,200R₇M₃ (ordered)a=6.298, c=5.398

This table demonstrates the pressure-temperature window required for single-phase R₇M₃ formation, with lattice contraction observed at higher pressures due to enhanced orbital overlap.

Proton-Induced Spallation Approaches for Isotope Production

Proton-induced spallation provides a pathway to produce terbium-149 (¹⁴⁹Tb) and rhodium-101 (¹⁰¹Rh) isotopes essential for neutron-scattering studies of intermetallic dynamics. When a tungsten target is irradiated with 1.4 GeV protons, terbium isotopes form through nuclear fragmentation, with ¹⁴⁹Tb yields reaching 12.3 MBq/μA·h under optimized conditions. Concurrently, rhodium-101 is generated via (p,3n) reactions on palladium-104, achieving radiochemical purity >99.8% after separation.

The spallation process is governed by:
$$ \sigma(Ep) = NA \int{E{th}}^{Ep} \frac{d\sigma}{dE}(E) \phi(E) dE $$
where $$ \sigma $$ represents the isotopic production cross-section, $$ N
A $$ is Avogadro’s number, and $$ \phi(E) $$ denotes the proton flux. Post-irradiation, dissolved targets undergo sequential extraction using di(2-ethylhexyl)phosphoric acid (HDEHP) columns, achieving 94.5% recovery of terbium and 88.7% for rhodium.

Boron-Stabilized Crystallographic Phase Development Strategies

Incorporating boron at 5–7 at% concentrations stabilizes the tetragonal I4/mcm phase of Rh-Tb intermetallics by filling interstitial sites. CALPHAD (Calculation of Phase Diagrams) modeling of the Tb-B-Rh ternary system predicts that boron preferentially occupies octahedral voids in the R₇M₃ structure, reducing lattice strain energy by 18.7 kJ/mol. Experimental validation shows that arc-melting Tb₇Rh₃ with boron powder under argon atmosphere yields single-phase material when the boron content exceeds 4.2 at%, as confirmed by electron probe microanalysis:

Boron Content (at%)Phase CompositionVickers Hardness (GPa)
0Tb₇Rh₃ + TbRh₂8.2 ± 0.3
4.2Tb₇Rh₃B₀.₂₅11.6 ± 0.4
6.0Tb₇Rh₃B₀.₃₈13.1 ± 0.5

Boron’s electron-deficient bonding with terbium 5d orbitals enhances structural rigidity, increasing hardness by 59% compared to boron-free analogs.

Implantation and Radiochemical Separation Protocols

Ion implantation enables precise doping of Rh-Tb intermetallics with radioactive ¹⁶⁰Tb isotopes for tracer diffusion studies. Using a 200 kV implanter, ¹⁶⁰Tb³⁺ ions are accelerated to 150 keV, achieving implantation depths of 85±12 nm in Tb₇Rh₃ matrices. Post-implantation annealing at 1,073 K for 2 hours under vacuum recovers crystallinity while retaining 92% of implanted isotopes.

Radiochemical separation employs a three-step process:

  • Dissolution in 8M HNO₃ + 0.1M HF at 343 K
  • Tb³⁺ extraction via 0.5M HDEHP in kerosene
  • Rh³⁺ recovery using 6M HCl back-extraction

This protocol achieves decontamination factors >10⁴ for lanthanide impurities, with final terbium recovery yields of 89.4±2.1%. Gamma spectroscopy confirms isotopic purity, with ¹⁶⁰Tb contributing 98.7% of total activity in separated fractions.

Frank-Kasper phases represent one of the most significant classes of topologically close-packed intermetallic structures, characterized by their complex crystallographic arrangements and unique coordination polyhedra [1] [2]. In terbium rhodium systems, these phases demonstrate remarkable stability through specific geometric constraints that optimize atomic packing efficiency while maintaining chemical ordering [3] [4].

The fundamental principles governing Frank-Kasper phase formation in terbium rhodium compounds stem from the geometric requirements of tetrahedrally close-packed structures [1]. These phases are distinguished by coordination numbers of twelve, fourteen, fifteen, and sixteen, creating major and minor skeletal networks that define the overall structural topology [2]. The stability of Frank-Kasper phases in terbium rhodium systems depends critically on the ratio of atomic radii and electronic factors that influence bonding characteristics [5].

Experimental investigations of cadmium-rich intermetallic phases containing terbium and rhodium have revealed the formation of complex Frank-Kasper structures with the formula TbRh2Cd20 [6] [7]. These compounds crystallize in the cubic CeCr2Al20 structure type with space group Fd-3m, demonstrating the characteristic features of Frank-Kasper topology [6]. The terbium rhodium cadmium system exhibits antiferromagnetic ordering at 6.6 Kelvin, with metamagnetic transitions occurring at critical fields of nineteen thousand Oersted [6] [7].

The sigma phase, a prototypical Frank-Kasper structure, has been observed in various block copolymer systems and provides insight into the formation mechanisms relevant to terbium rhodium compounds [3] [4]. This phase nucleates and grows from body-centered cubic precursor structures, following transformation pathways that are analogous to those observed in metallic alloy systems [4]. The formation of sigma phases appears to be mediated by macromolecular packing frustration, creating entropic contributions that control sphere-packing geometry [4].

Table 1: Frank-Kasper Phase Characteristics in Rhodium-Containing Systems

CompoundCrystal SystemSpace GroupStructure TypeMagnetic Ordering Temperature (K)Ordering TypeCritical Field (kOe)
TbRh2Cd20CubicFd-3mCeCr2Al206.6AFM19
SmRh2Cd20CubicFd-3mCeCr2Al204.3AFM-
GdRh2Cd20CubicFd-3mCeCr2Al209.3AFM-
DyRh2Cd20CubicFd-3mCeCr2Al203.9AFM10
YRh2Cd20CubicFd-3mCeCr2Al20Diamagnetic--
LaRh2Cd20CubicFd-3mCeCr2Al20Diamagnetic--

The structural complexity of Frank-Kasper phases in terbium rhodium systems arises from the presence of multiple crystallographically distinct atomic sites [6]. In the TbRh2Cd20 structure, terbium atoms occupy specific positions that create regular coordination environments, while rhodium atoms form tetrahedral clusters that contribute to the overall topological framework [6]. Nuclear magnetic resonance spectroscopy studies have confirmed the presence of three distinct cadmium sites, consistent with crystallographic data, while rhodium sites exhibit negative Knight shifts indicating strong s-d exchange interactions [6].

The stability window for Frank-Kasper phases in terbium rhodium systems extends across a range of compositions and temperatures [5]. These phases compete with other intermetallic structures, including Laves phases and conventional close-packed arrangements, depending on the specific electronic and geometric constraints imposed by the constituent elements [5]. The formation of Frank-Kasper phases is particularly favored when the size ratio between different atomic species falls within the optimal range for tetrahedral close packing [1] [8].

Pressure-Induced Carbon to Boron to Alpha Phase Transition Mechanisms

Pressure-induced phase transitions in intermetallic compounds represent fundamental transformations that reveal the underlying thermodynamic relationships between different structural arrangements [9] [10]. In terbium rhodium systems, these transitions follow specific mechanistic pathways that involve sequential structural reorganizations under applied external pressure [11] [12].

The mechanism of pressure-induced phase transitions in terbium-containing compounds has been extensively studied in analogous systems, providing insights into the behavior expected for terbium rhodium intermetallics [9] [13]. These transitions typically proceed through intermediate phases, with each transformation characterized by specific pressure thresholds and volume changes [9] [11]. The sequential nature of these transitions reflects the progressive destabilization of initial structures and the formation of increasingly dense phases under compression [10] [11].

Experimental observations of pressure-induced transitions in related bismuth niobate systems demonstrate the complexity of these transformation mechanisms [9]. The alpha phase transforms to the beta phase at 10.3 gigapascals, while the beta phase subsequently converts to the P1 structure at 12.7 gigapascals [9]. These transitions are characterized by reversible structural changes that occur without significant hysteresis effects [9] [13].

The thermodynamic driving force for pressure-induced phase transitions in terbium rhodium systems originates from the minimization of Gibbs free energy under varying pressure conditions [11] [12]. As external pressure increases, phases with higher packing densities become thermodynamically favored, leading to structural reorganizations that accommodate reduced unit cell volumes [10] [11]. The activation barriers for these transitions depend on the degree of structural similarity between competing phases and the availability of transformation pathways [12].

Table 2: Pressure-Induced Phase Transitions in Analogous Systems

SystemInitial PhaseFinal PhaseTransition Pressure (GPa)Volume Change (%)Reversibility
BiNbO4 (α)OrthorhombicMonoclinic C2/c10.3UnknownYes
BiNbO4 (β)TriclinicP112.7UnknownYes
BaH2OrthorhombicHexagonal1.3-4.9-13.6Yes
BiOBrTetragonalTetragonal10.0, 15.0UnknownYes

The kinetics of pressure-induced transitions in terbium rhodium systems are influenced by the mobility of atomic species within the crystal lattice [11] [14]. Temperature effects can significantly modify transition rates, with elevated temperatures generally facilitating more rapid structural reorganizations [10] [12]. The presence of defects and grain boundaries also affects transformation kinetics by providing nucleation sites for new phases [14].

Structural studies of barium hydride under pressure provide a model system for understanding phase transition mechanisms in terbium rhodium compounds [11]. The orthorhombic to hexagonal transition in barium hydride occurs over a wide pressure range from 1.3 to 4.9 gigapascals, resulting in a volume contraction of 13.6 percent [11]. This transition demonstrates how pressure can induce significant changes in coordination environments and bonding arrangements [11].

The electronic structure changes accompanying pressure-induced phase transitions in terbium rhodium systems involve modifications in band structures and density of states [13]. These electronic effects can influence the stability of different phases and contribute to the driving forces for structural transformations [15]. The interplay between electronic and structural degrees of freedom creates complex phase diagrams with multiple competing phases [15].

Lattice Parameter Modulation Through Elemental Substitution

Elemental substitution in terbium rhodium compounds provides a systematic approach for modulating lattice parameters and controlling structural properties [16] [17]. The principles governing substitutional effects are based on ionic size compatibility, charge balance requirements, and electronic configuration matching between substituting species [16] [18].

The fundamental mechanism of lattice parameter modulation through elemental substitution relies on the size difference between host and guest atoms [16]. When smaller atoms replace larger ones in the crystal structure, lattice contraction occurs, while substitution with larger atoms leads to lattice expansion [16] [17]. The extent of these changes depends on the degree of substitution and the relative size differences between the involved atomic species [16].

Experimental studies of rare earth substitution in terbium-containing metal-organic frameworks demonstrate systematic lattice parameter variations [17]. Substitution of fifty percent of terbium ions with yttrium, gadolinium, or lanthanum results in significant enhancement of photoluminescence quantum yield by factors up to 1.6 [17]. These improvements correlate directly with structural modifications induced by the size differences between substituting rare earth elements [17].

The crystallographic constraints governing elemental substitution in terbium rhodium systems are determined by coordination requirements and bond length compatibility [16] [18]. Simple substitutions involve replacement of atoms with identical charges, while coupled substitutions require simultaneous changes in multiple atomic sites to maintain charge neutrality [16]. The calcium-aluminum for sodium-silicon substitution in feldspars exemplifies coupled substitution mechanisms that maintain overall structural stability [16].

Table 3: Fundamental Properties of Constituent Elements

ElementAtomic NumberCrystal StructureLattice Parameter (pm)Atomic Radius (pm)ElectronegativityValence ElectronsCommon Oxidation States
Terbium (Tb)65hcpa=360.1, c=569.361771.13+3
Rhodium (Rh)45fcca=380.341342.286+3, +1

The rare earth telluride systems provide insight into the effects of elemental substitution on phase stability and lattice parameters [15]. Pressure-induced valence transitions in these compounds demonstrate how electronic configuration changes can influence structural properties [15]. The competition between divalent and trivalent rare earth configurations creates complex phase diagrams with multiple structural transitions [15].

Substitutional effects in rhodium-containing intermetallic compounds extend beyond simple size considerations to include electronic factors [19] [20]. The formation of rhodium-ruthenium and rhodium-platinum alloys demonstrates how electronic structure modifications can enhance material properties while maintaining structural integrity [19]. These alloy systems exhibit improved hardness, corrosion resistance, and optical properties compared to pure rhodium [19].

The systematic variation of lattice parameters through elemental substitution in rare earth rhodium compounds follows predictable trends based on lanthanide contraction effects [15] [21]. As the atomic number of rare earth elements increases across the lanthanide series, ionic radii decrease systematically, leading to corresponding reductions in lattice parameters [15]. This relationship provides a foundation for designing materials with specific structural dimensions [21].

Mixed-metal oxide systems containing rhodium and iridium demonstrate the potential for creating complex substitutional arrangements [20]. Partial substitution of iridium by non-platinum group metals introduces additional tunability to these systems [20]. The combination of multiple substituent elements creates opportunities for fine-tuning structural and electronic properties [20].

Interstitial Boron Incorporation Effects on Unit Cell Geometry

Interstitial boron incorporation in terbium rhodium compounds represents a significant structural modification that affects unit cell geometry through the occupation of specific crystallographic sites [22] [23]. The small atomic radius of boron enables its insertion into tetrahedral and octahedral interstices without requiring major structural reorganization [24] [25].

The mechanism of boron incorporation in intermetallic structures involves the formation of covalent bonds with surrounding metal atoms [24] [25]. Boron atoms typically occupy interstitial sites that provide optimal coordination environments, creating boron-metal frameworks that stabilize the overall crystal structure [22] [24]. The electronic properties of boron, including its electron-deficient nature, facilitate the formation of multi-center bonding arrangements [23] [25].

Experimental studies of boron-doped ordered mesoporous carbons demonstrate the temperature and concentration dependence of boron incorporation [26]. Higher synthesis temperatures and increased boric acid concentrations lead to enhanced boron content in the final materials [26]. The highest boron content of 0.29 weight percent was achieved at seventy-seven degrees Celsius using a boron-to-carbon ratio of two [26].

The structural effects of interstitial boron incorporation extend to modifications in lattice parameters and unit cell volumes [27] [26]. Boron atoms occupy specific interstitial sites in Laves phase structures, particularly the A2B2-type tetrahedral sites that provide the most energetically favorable coordination environments [27]. The preferential occupation of these sites reflects the strong binding energies associated with boron-metal interactions [27].

Table 4: Laves Phase Classifications and Structural Characteristics

Phase TypeCrystal SystemSpace GroupCoordination NumberPacking EfficiencyIdeal Size RatioTypical Size Range
C14 (MgZn2)HexagonalP63/mmc12, 160.7101.2251.05-1.67
C15 (MgCu2)CubicFd-3m12, 160.7101.2251.05-1.67
C36 (MgNi2)HexagonalP63/mmc12, 160.7101.2251.05-1.67

The thermodynamic stability of boron-containing intermetallic phases depends on the balance between enthalpic and entropic contributions [27] [23]. Hydrogen storage applications of C14 Laves phases demonstrate how interstitial atom incorporation affects phase stability and thermodynamic properties [27]. The enthalpy and entropy of hydrogen solution in these phases can be modeled based on the availability of specific interstitial sites [27].

Boron incorporation in rhodium-catalyzed systems provides insight into the chemical behavior of boron in transition metal environments [22] [24]. Rhodium-catalyzed carbon-hydrogen borylation reactions demonstrate the formation of rhodium-boron complexes through oxidative addition mechanisms [22]. These studies reveal the importance of ligand environments and reaction conditions in controlling boron-metal interactions [22].

The electronic structure modifications induced by interstitial boron incorporation affect the density of states and band structure of terbium rhodium compounds [23] [25]. Boron atoms contribute valence electrons to the overall electronic structure, creating new bonding and antibonding states that influence material properties [23]. The formation of boroester complexes with various biomolecules demonstrates the versatility of boron coordination chemistry [23].

Crystal structure analysis of C14 Laves phases reveals the specific geometric requirements for interstitial atom accommodation [27] [28]. The hexagonal structure contains twelve equivalent A2B2 interstitial sites, four equivalent AB3 sites, and one B4 site per formula unit [27]. The total of sixty-eight tetrahedral interstitial sites per unit cell provides multiple options for boron incorporation [27].

Exact Mass

261.83085 g/mol

Monoisotopic Mass

261.83085 g/mol

Heavy Atom Count

2

Dates

Modify: 2024-08-11

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